4-(Methylsulfonyl)benzaldehyde
Overview
Description
4-(Methylsulfonyl)benzaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C8H8O3S and its molecular weight is 184.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3011. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Solid Phase Organic Synthesis : Secondary amide-based linkers derived from 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde have been shown to enhance solid-phase organic synthesis, yielding high purity products (Swayze, 1997).
Electrosynthesis of Methyl Benzaldehyde : An ultrasonic electrosynthesis method using a xylene mixture, Mn(III), and sulfuric acid can produce high-purity methyl benzaldehyde, demonstrating the potential for selective synthesis processes (Hu, 2014).
Catalysis : Sulfated Ti-SBA-15 catalysts treated with chlorosulfonic acid have been found to significantly increase the conversion of benzyl alcohol to benzaldehyde, improving selectivity in various industrial applications (Sharma, Soni, & Dalai, 2012).
Asymmetric Synthesis : Chiral imino- and amino-sulfoxides are used as catalysts for synthesizing enantioenriched homoallylic alcohols by asymmetrically allylating aldehydes (Sio, Acocella, Villano, & Scettri, 2010).
Sustainable Oxygenation Methods : Research shows a sustainable method for oxygenating methylarenes to benzaldehyde derivatives, with potential applications in electrocatalytic cycles and catalyst recycling (Sarma, Efremenko, & Neumann, 2015).
Medical Applications : Benzoylguanidines derived from this compound have been identified as potential Na+/H+ exchanger inhibitors, useful in treating acute myocardial infarction (Baumgarth, Beier, & Gericke, 1997).
Antimycobacterial Activity : A study on hydrazone derivatives bearing the 1,2,4-triazole moiety, including methylsulfonyl-substituted derivatives, explores their antimycobacterial activity (Özadalı SARI, Ünsal Tan, Sriram, & Balkan, 2018).
Synthesis of Phenylacetic Esters : A method for synthesizing phenylacetic esters from benzaldehyde, applicable to the production of (2-thienyl)acetic esters, was developed (Ogura, Itō, & Tsughihashi, 1979).
Solubility Studies : The solubility of 4-(methylsulfonyl)benzaldehyde in various solvent mixtures has been studied, providing insights into its properties in different solvent environments (Li, Liu, Liu, Cong, & Zhao, 2017).
Ionic Liquid Applications : Ionic liquids have been used as recyclable catalysts and reaction mediums in organic reactions, offering innovative approaches in green chemistry (Verdía, Santamarta, & Tojo, 2017).
Safety and Hazards
Mechanism of Action
Target of Action
4-(Methylsulfonyl)benzaldehyde is primarily used as a key intermediate in the synthesis of Thiamphenicol , a second-generation broad-spectrum antibiotic . The primary targets of this compound are therefore the bacterial cells that are susceptible to Thiamphenicol .
Mode of Action
The compound interacts with its targets by inhibiting bacterial protein synthesis . It does this by binding to the 50S subunit of the bacterial ribosome, preventing the addition of new amino acids to the growing peptide chain .
Biochemical Pathways
The affected pathway is the protein synthesis pathway in bacteria . The downstream effects include the inhibition of bacterial growth and replication, leading to the eventual death of the bacterial cells .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its role as a precursor to Thiamphenicol. The inhibition of protein synthesis in bacterial cells leads to a halt in bacterial growth and replication, effectively treating bacterial infections .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability. Furthermore, the effectiveness of the resulting antibiotic, Thiamphenicol, can be reduced in bacterial strains that have developed resistance .
Properties
IUPAC Name |
4-methylsulfonylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVPUHBSBYJSMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00277593 | |
Record name | 4-(methylsulfonyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00277593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5398-77-6 | |
Record name | 5398-77-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3011 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(methylsulfonyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00277593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Methylsulfonyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the solubility characteristics of 4-(Methylsulfonyl)benzaldehyde?
A1: this compound exhibits varying solubility in different solvents. Research has shown that its solubility increases with temperature in solvents like methanol, ethanol, acetone, and toluene. At a given temperature, it shows highest solubility in acetone followed by acetonitrile and acetic acid. [] The order of solubility from high to low in different solvents is: acetone > acetonitrile > acetic acid > methanol > ethanol > toluene > 1-butanol > 1-propanol > 2-propanol. []
Q2: Are there any thermodynamic models that accurately predict the solubility of this compound?
A2: Several thermodynamic models have been employed to correlate the experimental solubility data of this compound. These include the modified Apelblat equation, λh equation, Wilson model, and nonrandom two-liquid model. Among these, the modified Apelblat equation demonstrated superior agreement with experimental data compared to the other three models. []
Q3: What is the crystal structure of this compound?
A3: The crystal structure of this compound reveals that the molecules arrange themselves in a three-dimensional array stabilized by intermolecular C—H⋯O hydrogen bonds. []
Q4: Has this compound been investigated in the context of enzyme engineering?
A4: Yes, this compound has been identified as a potential substrate for engineered transketolase enzymes. Researchers have successfully engineered transketolase variants capable of utilizing this compound as a substrate for the synthesis of valuable industrial building blocks. This highlights the potential of using this compound as a precursor for the enzymatic synthesis of complex molecules. []
Q5: Can you elaborate on the role of this compound in synthesizing pharmaceutical compounds?
A5: this compound serves as a crucial starting material in the synthesis of enantiomerically pure 4-methylsulfonyl-substituted (2S,3R)-3-phenylserine. This specific phenylserine derivative acts as a key precursor in the production of thiamphenicol and florfenicol, two important antibiotics. []
Q6: How does the structure of compounds derived from this compound impact their biological activity?
A6: Studies focusing on a series of indenone spiroisoxazolines, synthesized using this compound as a starting material, have revealed the impact of structural modifications on biological activity. These compounds were designed as selective cyclooxygenase-2 (COX-2) inhibitors, and molecular modeling studies confirmed their effective binding to the COX-2 active site. []
Q7: Is there any research on the nucleation process of this compound?
A7: Yes, researchers are actively investigating the factors influencing the nucleation process of this compound. Recent studies have focused on understanding the interplay between solvent-solvent and solute-solvent interactions during this process. []
Q8: Can this compound be used to synthesize heterocyclic compounds?
A8: Research indicates that this compound, along with its analog 4-(methylthio)benzaldehyde, can be used in the synthesis of thiazolidin-4-one derivatives. These heterocyclic compounds have shown potential as antiglioma agents and warrant further investigation for their anticancer properties. []
Q9: Are there any studies focusing on the degradation of chloramphenicol and thiamphenicol by bacterial enzymes?
A9: Recent research has uncovered the role of oxidoreductases, particularly ChlOR enzymes, in the degradation of chloramphenicol and thiamphenicol. These enzymes, belonging to the glucose methanol choline (GMC) family, catalyze the conversion of chloramphenicol/thiamphenicol to 4-nitrobenzaldehyde/4-(methylsulfonyl)benzaldehyde. This finding sheds light on a novel bacterial resistance mechanism against these antibiotics and highlights the significance of this compound as a key metabolic intermediate. []
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